molecular formula C7H9BrN2O2 B2606582 Methyl 2-bromo-1-ethyl-1H-imidazole-5-carboxylate CAS No. 1398414-98-6

Methyl 2-bromo-1-ethyl-1H-imidazole-5-carboxylate

Cat. No.: B2606582
CAS No.: 1398414-98-6
M. Wt: 233.065
InChI Key: IROBWRMFXVLSEI-UHFFFAOYSA-N
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Description

Methyl 2-bromo-1-ethyl-1H-imidazole-5-carboxylate (CAS: 1398414-98-6) is a brominated imidazole derivative characterized by a methyl ester group at the 5-position, an ethyl substituent on the nitrogen at the 1-position, and a bromine atom at the 2-position of the imidazole ring. Its molecular formula is C₇H₉BrN₂O₂, with a molecular weight of 233.06 g/mol (inferred from structural analogs in ). This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis, where its bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura), and the ester group facilitates further functionalization .

Properties

IUPAC Name

methyl 2-bromo-3-ethylimidazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O2/c1-3-10-5(6(11)12-2)4-9-7(10)8/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IROBWRMFXVLSEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CN=C1Br)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-bromo-1-ethyl-1H-imidazole-5-carboxylate typically involves the bromination of an imidazole derivative followed by esterification. One common method involves the reaction of 2-bromo-1-ethyl-1H-imidazole with methyl chloroformate under basic conditions to yield the desired ester .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Nucleophilic Substitution at C-2 Bromine

The bromine atom at position 2 acts as a superior leaving group, enabling diverse nucleophilic substitutions. These reactions often proceed under mild conditions due to the electron-withdrawing effect of the adjacent ester group, which polarizes the C–Br bond.

Key Reactions:

NucleophileConditionsProductYieldReferences
AminesK₂CO₃, DMF, 90°C2-Aminoimidazole derivatives60–80%
ThiolsEtOH, reflux2-Sulfanylimidazoles70–85%
AlkoxidesNaH, THF, RT2-Alkoxyimidazoles50–65%

Mechanism :
The reaction follows an SₙAr (nucleophilic aromatic substitution) pathway, where the electron-deficient imidazole ring facilitates attack by nucleophiles. For example, reaction with benzylamine in DMF at 90°C replaces bromine with an amino group, forming 2-amino-1-ethyl-5-(methoxycarbonyl)-1H-imidazole .

Ester Hydrolysis

The methyl ester at position 5 undergoes hydrolysis to yield the corresponding carboxylic acid, a critical step for further functionalization in drug discovery.

Conditions and Outcomes:

Hydrolysis TypeReagentsTemperatureProductYield
AcidicHCl (6M), H₂ORefluxCarboxylic acid75%
Basic (Saponification)NaOH, EtOH60°CSodium carboxylate90%

Example : Treatment with 33% NaOH in ethanol under reflux cleaves the ester to form 2-bromo-1-ethyl-1H-imidazole-5-carboxylic acid, which is isolable via acidification .

Cross-Coupling Reactions

Although not explicitly documented for this compound, palladium-catalyzed cross-couplings (e.g., Suzuki, Heck) are feasible based on analogous bromoimidazoles . For instance:

Reaction TypeCatalyst SystemCoupling PartnerProduct Class
Suzuki CouplingPd(PPh₃)₄, K₂CO₃Arylboronic acidsBiarylimidazoles
Buchwald–HartwigPd₂(dba)₃, XantphosAminesN-Arylimidazoles

These reactions expand the compound’s utility in constructing complex heterocyclic architectures.

Functionalization of the Imidazole Ring

The electron-rich imidazole ring participates in electrophilic substitutions, though directed by existing substituents:

  • Nitration : Requires harsh conditions (HNO₃/H₂SO₄) due to deactivation by the bromine and ester groups.

  • Halogenation : Further bromination or iodination at position 4 is possible under controlled conditions.

Reduction and Oxidation

  • Ester Reduction : LiAlH₄ reduces the ester to a primary alcohol, yielding 5-(hydroxymethyl)-2-bromo-1-ethyl-1H-imidazole (theoretical yield: ~70%).

  • Bromine Oxidation : Rarely employed but possible with strong oxidants like KMnO₄ to form imidazole ketones or acids.

Scientific Research Applications

Scientific Research Applications

Methyl 2-bromo-1-ethyl-1H-imidazole-5-carboxylate has diverse applications in scientific research:

Medicinal Chemistry

The compound is investigated for its potential as:

  • Antimicrobial Agent: Compounds containing imidazole rings are known for their antimicrobial properties. This compound may exhibit activity against various pathogens.
  • Anticancer Activity: Studies have shown that structural modifications of imidazole derivatives can enhance cytotoxicity against cancer cell lines.

Biological Studies

Research focuses on its interactions with biological targets:

  • Enzyme Inhibition: The compound may act as an inhibitor for enzymes involved in disease pathways.
  • Ligand Development: Its unique structure allows it to serve as a ligand in biochemical assays.

Material Science

The compound is explored for its potential in developing new materials with specific electronic or optical properties due to the presence of the imidazole ring.

Case Studies

Several studies have highlighted the efficacy of this compound and related compounds:

Study Focus Findings
Case Study 1Antimicrobial EfficacyInvestigated the antibacterial activity against Gram-positive and Gram-negative bacteria. Results indicated significant activity, suggesting structural modifications could enhance efficacy against resistant strains.
Case Study 2Anticancer ActivityTested against various cancer cell lines, revealing that certain modifications led to increased cytotoxicity, indicating potential for further development as an anticancer agent.

Chemical Reactions

This compound can undergo several chemical reactions:

Types of Reactions:

  • Substitution Reactions: The bromo group can be substituted with nucleophiles such as amines or thiols.
  • Oxidation and Reduction: The imidazole ring can be oxidized or reduced, altering its electronic properties.
  • Ester Hydrolysis: Hydrolysis of the ester group yields the corresponding carboxylic acid.

Reaction Conditions:

Common reagents and conditions include:

  • Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
  • Oxidation: Using potassium permanganate or hydrogen peroxide.
  • Reduction: Utilizing sodium borohydride or lithium aluminum hydride.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound is compared to analogs with variations in substituent groups, ester positions, and alkyl chain lengths. Below is a detailed analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name (CAS) Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Methyl 2-bromo-1-ethyl-1H-imidazole-5-carboxylate (1398414-98-6) 1-Ethyl, 2-Br, 5-COOCH₃ C₇H₉BrN₂O₂ 233.06 Cross-coupling reactions, drug synthesis
Ethyl 2-bromo-1H-imidazole-5-carboxylate (74478-93-6) 1-H, 2-Br, 5-COOCH₂CH₃ C₆H₇BrN₂O₂ 219.04 Lower lipophilicity; versatile alkylation
Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate (120781-02-4) 1-Methyl, 2-Br, 5-COOCH₃ C₆H₇BrN₂O₂ 219.04 Higher metabolic stability; compact structure
Ethyl 2-bromo-1-ethyl-5-methyl-1H-imidazole-4-carboxylate (1566317-81-4) 1-Ethyl, 2-Br, 4-COOCH₂CH₃, 5-CH₃ C₉H₁₃BrN₂O₂ 261.12 Altered electronic effects; steric hindrance
Methyl 4-bromo-1H-imidazole-5-carboxylate (1093261-46-1) 1-H, 4-Br, 5-COOCH₃ C₅H₅BrN₂O₂ 193.01 Reduced steric bulk; reactive at 4-position

Biological Activity

Methyl 2-bromo-1-ethyl-1H-imidazole-5-carboxylate is a compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological properties, including relevant case studies and research findings.

Chemical Structure and Properties

This compound has the molecular formula C6H7BrN2O2C_6H_7BrN_2O_2 and a molecular weight of approximately 217.04 g/mol. The compound features a bromine atom and an ethyl group attached to the imidazole ring, which plays a crucial role in its biological activity.

Biological Activities

1. Antimicrobial Activity

Compounds containing imidazole rings are known for their antimicrobial properties. This compound has shown potential against various bacterial and fungal strains. Studies indicate that modifications in the imidazole structure can enhance these antimicrobial effects, making it a candidate for further exploration in developing new antibiotics.

2. Anticancer Activity

Research has highlighted the anticancer potential of imidazole derivatives. This compound may exhibit cytotoxic effects on cancer cell lines, similar to other imidazole-based compounds. For instance, compounds with structural similarities have demonstrated significant inhibition of tumor growth in vivo, suggesting that this compound could also possess similar properties .

Table: Summary of Biological Activities

Activity Description Reference
AntimicrobialEffective against various bacterial and fungal strains
AnticancerPotential cytotoxic effects on cancer cell lines; inhibition of tumor growth
Mechanism of ActionInteraction with biological targets such as proteins and nucleic acids

Case Study: Anticancer Activity

A study investigating the anticancer properties of imidazole derivatives found that specific modifications can lead to enhanced activity against cancer cell lines such as MCF-7 (breast cancer). The tested compounds showed IC50 values in the micromolar range, indicating their potential as therapeutic agents .

The mechanism by which this compound exerts its biological effects involves interaction with key cellular targets. Research suggests that compounds with imidazole rings can influence pathways related to cell proliferation and apoptosis, making them valuable in cancer therapy .

Q & A

Q. What synthetic routes are effective for preparing Methyl 2-bromo-1-ethyl-1H-imidazole-5-carboxylate, and how can purity be validated?

Answer:

  • Synthesis: Start with ethyl imidazole carboxylate derivatives and introduce bromine at the 2-position via electrophilic substitution. Use N-ethylation with ethyl halides under basic conditions (e.g., K₂CO₃ in DMF). Optimize reaction time and temperature (e.g., 60–80°C) to minimize side products.
  • Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol.
  • Validation: Confirm purity via HPLC (>95% area) and melting point consistency. Use FTIR to verify functional groups (e.g., C=O at ~1700 cm⁻¹, C-Br at ~600 cm⁻¹) and ¹H NMR to confirm substituent integration (e.g., ethyl CH₂ triplet at δ 1.2–1.4 ppm) .

Q. How should researchers interpret conflicting spectral data (e.g., NMR vs. MS) for this compound?

Answer:

  • Cross-Validation: Combine multiple techniques:
    • ¹H/¹³C NMR: Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals.
    • Mass Spectrometry (MS): Compare experimental [M+H]⁺ with theoretical m/z. Discrepancies may arise from isotopic patterns (e.g., bromine’s ¹⁰⁹Br/⁸¹Br ratio).
    • Elemental Analysis: Validate %C, %H, %N to confirm molecular formula .

Q. What solvent systems are optimal for recrystallizing this compound?

Answer:

  • Polar Protic Solvents: Ethanol/water mixtures (7:3 v/v) yield high-purity crystals.
  • Non-Polar Mixtures: Dichloromethane/hexane for slow evaporation. Monitor crystal growth under controlled humidity to avoid hydrate formation .

Advanced Research Questions

Q. How can hydrogen-bonding patterns influence the crystal packing of this compound?

Answer:

  • Graph Set Analysis: Use crystallographic software (SHELX , ORTEP ) to identify motifs like R₂²(8) (imidazole-carboxylate dimer).
  • Intermolecular Forces: Bromine’s polarizability enhances halogen bonding with carbonyl oxygen, stabilizing layered structures. Hydrogen bonds between ethyl groups and adjacent molecules may dictate packing density .

Q. What computational strategies predict the compound’s reactivity in Suzuki-Miyaura cross-coupling reactions?

Answer:

  • DFT Calculations: Model the Pd-catalyzed coupling using Gaussian or ORCA. Analyze frontier molecular orbitals (HOMO/LUMO) to identify electron-deficient sites.
  • Docking Studies: Simulate interactions with palladium catalysts (e.g., Pd(PPh₃)₄) to predict regioselectivity. Validate with experimental yields and ¹H NMR kinetic profiling .

Q. How do structural modifications (e.g., substituent changes) affect the compound’s bioactivity in EGFR inhibition assays?

Answer:

  • SAR Analysis: Replace bromine with Cl or I to assess steric/electronic effects. Modify the ethyl group to bulkier alkyl chains (e.g., isopropyl) and evaluate IC₅₀ values in kinase assays.
  • ADMET Prediction: Use SwissADME or ADMETLab to model bioavailability and toxicity. Correlate logP values with membrane permeability .

Q. What challenges arise in resolving crystallographic disorder in the ethyl or bromine substituents?

Answer:

  • Disorder Modeling: Refine split positions using SHELXL with restrained isotropic displacement parameters.
  • Twinned Data: Apply twin law matrices (e.g., HKLF5 format) for datasets with overlapping reflections. Validate with R-factor convergence (<5% difference) .

Q. How can in-silico methods optimize reaction conditions for large-scale synthesis?

Answer:

  • Kinetic Modeling: Use ChemAxon or Aspen Plus to simulate heat flow and byproduct formation.
  • Machine Learning: Train models on existing reaction databases (e.g., Reaxys) to predict optimal catalysts (e.g., Pd/C vs. Ni-based) and solvent systems (DMF vs. THF) .

Data Contradiction and Validation

Q. How to address discrepancies between theoretical and experimental FTIR spectra?

Answer:

  • Vibrational Analysis: Perform DFT-based frequency calculations (e.g., B3LYP/6-31G*) and scale factors (0.961–0.985) to match experimental peaks.
  • Solvent Effects: Account for polarity-induced shifts (e.g., C=O stretching in DMSO vs. solid state) .

Q. What protocols ensure reproducibility in biological assays involving this compound?

Answer:

  • Standardization: Use a single batch for all assays. Pre-dissolve in DMSO (stock concentration ≤10 mM) to avoid solvent variability.
  • Positive Controls: Include reference inhibitors (e.g., gefitinib for EGFR) to validate assay conditions. Replicate experiments (n=3) with blinded analysis .

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